molecular formula C13H15N3O2S B11002261 N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

Cat. No.: B11002261
M. Wt: 277.34 g/mol
InChI Key: TZLLJOFBTYOAEA-UHFFFAOYSA-N
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Description

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopenta[d][1,3]thiazole ring fused with an oxazole ring, making it a subject of study for its chemical reactivity and potential biological activities.

Properties

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

InChI

InChI=1S/C13H15N3O2S/c1-7-9(8(2)18-16-7)6-12(17)15-13-14-10-4-3-5-11(10)19-13/h3-6H2,1-2H3,(H,14,15,17)

InChI Key

TZLLJOFBTYOAEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=NC3=C(S2)CCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyclopenta[d][1,3]thiazole Ring: This can be achieved by cyclization of appropriate thioamide precursors under acidic or basic conditions.

    Oxazole Ring Formation: The oxazole ring can be synthesized via cyclodehydration of α-hydroxy ketones or α-hydroxy amides in the presence of dehydrating agents like phosphorus oxychloride (POCl3).

    Coupling Reaction: The final step involves coupling the cyclopenta[d][1,3]thiazole and oxazole intermediates using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, and other peroxides.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated that compounds with thiazole and oxazole moieties possess significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains and fungi. In vitro studies indicate that it exhibits potent antibacterial effects, particularly against Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Activity

A study conducted by Özyazıcı et al. (2021) synthesized derivatives of thiazole compounds and evaluated their antimicrobial efficacy. The results showed that compounds similar to N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide demonstrated promising activity against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Applications

The anticancer potential of this compound has been explored in several studies. Its mechanism of action often involves the inhibition of specific enzymes critical for cancer cell proliferation.

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of similar thiazole compounds were found to inhibit the growth of various cancer cell lines including breast cancer (MCF7) and lung cancer (A549) cells. The compounds exhibited IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase (TS), an enzyme crucial for DNA synthesis .

Mechanism of Action

The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of the cyclopenta[d][1,3]thiazole and oxazole rings in this compound imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

PropertyValue
Molecular Weight 400.43 g/mol
Molecular Formula C19H17FN4O3S
CAS Number 1574492-71-9
LogP 3.4618
Hydrogen Bond Acceptors 7
Hydrogen Bond Donors 1
Polar Surface Area 71.074 Ų

The compound's structure includes a cyclopentathiazole moiety and an oxazole ring, which are known for their pharmacological relevance.

1. Anticholinesterase Activity

Research indicates that compounds with similar structures exhibit significant anticholinesterase activity, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. The compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased levels of acetylcholine in the synaptic cleft and improved cognitive function .

2. Neuroprotective Effects

The neuroprotective properties of this compound have been highlighted in studies focusing on oxidative stress and neuroinflammation. It has shown potential in protecting neuronal cells from apoptosis induced by oxidative agents such as hydrogen peroxide .

3. Antioxidant Activity

The compound's antioxidant capacity contributes to its neuroprotective effects by scavenging free radicals and reducing oxidative damage in neuronal tissues. This activity is essential for maintaining cellular health and preventing neurodegeneration .

4. Anti-inflammatory Properties

Evidence suggests that the compound may exert anti-inflammatory effects by modulating inflammatory pathways. This could be beneficial in conditions characterized by chronic inflammation, such as neurodegenerative diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes: The inhibition of AChE and BuChE leads to increased acetylcholine levels, enhancing cholinergic transmission.
  • Scavenging Free Radicals: The compound's structure allows it to interact with reactive oxygen species (ROS), mitigating oxidative stress.
  • Modulation of Inflammatory Pathways: By influencing cytokine production and signaling pathways associated with inflammation, the compound may reduce neuroinflammatory responses.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Study on Anticholinesterase Activity: A series of derivatives were tested for their ability to inhibit AChE. Results showed that modifications to the cyclopentathiazole structure significantly enhanced inhibitory potency against AChE compared to standard drugs .
  • Neuroprotection Against Oxidative Stress: In vitro studies demonstrated that compounds with similar scaffolds protected neuronal cells from oxidative damage induced by H₂O₂ exposure .
  • Anti-inflammatory Effects in Animal Models: Research using animal models indicated that administration of the compound reduced markers of inflammation in the brain, correlating with improved cognitive function .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide?

  • Methodology :

  • Step 1 : Synthesize the cyclopenta-thiazole core via cyclocondensation of cyclopentanone derivatives with thiourea under acidic conditions.
  • Step 2 : Functionalize the oxazole ring using a Sonogashira coupling or Hantzsch synthesis, followed by alkylation with chloroacetamide.
  • Step 3 : Couple the two fragments via nucleophilic acyl substitution, employing a carbodiimide coupling agent (e.g., EDC or DCC) in anhydrous DMF .
  • Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography.

Q. How is the molecular structure of this compound validated experimentally?

  • Techniques :

  • X-ray crystallography : Single-crystal diffraction data collected at low temperature (e.g., 100 K) using Mo-Kα radiation. Refinement with SHELXL .
  • Spectroscopy :
  • NMR : Confirm proton environments (e.g., thiazole C-H at δ 7.2–8.5 ppm, oxazole methyl at δ 2.1–2.4 ppm).
  • HRMS : Verify molecular ion ([M+H]+) with <2 ppm error.
  • Validation : Check for R-factor convergence (<0.05) and validate geometric parameters (e.g., bond lengths, angles) against Cambridge Structural Database (CSD) norms .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement?

  • Approach :

  • Twinning Analysis : Use PLATON to detect twinning ratios and apply twin-law matrices during refinement .
  • Disorder Modeling : For flexible substituents (e.g., methyl groups), split occupancy refinement with restraints on thermal parameters.
  • Validation Tools : Employ checkCIF/PLATON alerts to identify outliers in bond lengths, angles, or displacement parameters. Iteratively adjust restraints and constraints .
    • Example : If the oxazole ring exhibits unusual thermal motion, apply SIMU/DELU restraints in SHELXL to stabilize refinement .

Q. What methodologies are used to analyze hydrogen-bonding networks and their impact on crystal packing?

  • Graph Set Analysis : Classify hydrogen bonds (e.g., D(2) for dimeric motifs) using Etter’s rules to identify supramolecular synthons .
  • Computational Tools : Generate Hirshfeld surfaces (via CrystalExplorer) to visualize intermolecular interactions (e.g., C-H···O/N contacts).
  • Case Study : If the acetamide group forms N-H···S hydrogen bonds with the thiazole sulfur, quantify these interactions via DFT calculations (e.g., B3LYP/6-31G**) to assess stabilization energy .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Strategy :

  • Analog Synthesis : Modify substituents on the oxazole (e.g., replace methyl with trifluoromethyl) or cyclopenta-thiazole (e.g., introduce electron-withdrawing groups).
  • Biological Assays : Test analogs against target enzymes (e.g., kinase inhibition assays) and correlate activity with steric/electronic parameters (Hammett σ, LogP).
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and affinity trends .
    • Data Interpretation : Use multivariate regression to identify critical descriptors (e.g., polar surface area, H-bond donor count) driving activity .

Q. What strategies mitigate degradation during stability studies under varying pH/temperature?

  • Experimental Design :

  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–80°C) conditions.
  • Analytical Monitoring : Use UPLC-PDA-MS to track degradation products (e.g., hydrolysis of the acetamide group).
  • Kinetics : Apply Arrhenius equations to extrapolate shelf-life at 25°C from accelerated stability data .

Methodological Notes

  • Software Citations : SHELX , PLATON , and checkCIF are standard for crystallographic validation.
  • Data Reproducibility : Detailed synthetic protocols and crystallographic data (CCDC deposition numbers) should be included in supplementary materials.

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